![molecular formula C19H23N5O2 B2399564 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 863447-67-0](/img/structure/B2399564.png)
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide
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Description
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of heterocycles incorporating the antipyrine moiety, which shares structural similarities with the compound , has been explored, demonstrating potential antimicrobial activities. The research highlights the use of key intermediates for synthesizing a range of compounds with evaluated antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Radiosynthesis for Imaging Applications
Radiosynthesis involving related pyrazolo[1,5-a]pyrimidineacetamides has been reported, indicating the selective ligands' potential for imaging translocator protein (18 kDa) with PET. This application suggests a significant role in neuroinflammation and neurodegenerative diseases research (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Anticancer and Antiproliferative Agents
Novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure in focus, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Some derivatives were radiolabeled and showed promising results in vivo PET imaging for neuroinflammation, indicating potential anticancer and anti-inflammatory applications (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, & Dollé, 2015).
Antimicrobial and Anticancer Activity of Heterocycles
The compound's structural framework serves as a precursor in the synthesis of new heterocycles with evaluated antimicrobial agents' potential. This research underscores the versatility of the compound in generating bioactive molecules with potential therapeutic applications (Bondock, Rabie, Etman, & Fadda, 2008).
properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-7-6-8-15(13(12)2)22-16(25)10-23-11-20-17-14(18(23)26)9-21-24(17)19(3,4)5/h6-9,11H,10H2,1-5H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPDTVQRCBLHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide |
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